Product packaging for Dilazep dihydrochloride monohydrate(Cat. No.:)

Dilazep dihydrochloride monohydrate

Cat. No.: B1245934
M. Wt: 695.6 g/mol
InChI Key: KJDHWPSHIIFNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dilazep dihydrochloride monohydrate is a useful research compound. Its molecular formula is C31H48Cl2N2O11 and its molecular weight is 695.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H48Cl2N2O11 B1245934 Dilazep dihydrochloride monohydrate

Properties

Molecular Formula

C31H48Cl2N2O11

Molecular Weight

695.6 g/mol

IUPAC Name

3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepan-1-yl]propyl 3,4,5-trimethoxybenzoate;hydrate;dihydrochloride

InChI

InChI=1S/C31H44N2O10.2ClH.H2O/c1-36-24-18-22(19-25(37-2)28(24)40-5)30(34)42-16-8-12-32-10-7-11-33(15-14-32)13-9-17-43-31(35)23-20-26(38-3)29(41-6)27(21-23)39-4;;;/h18-21H,7-17H2,1-6H3;2*1H;1H2

InChI Key

KJDHWPSHIIFNAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.O.Cl.Cl

Origin of Product

United States

The Significance of Nucleoside Transport Modulation in Research

The study of nucleoside transport modulation is a critical area of biomedical research. Nucleosides are fundamental building blocks for DNA and RNA synthesis and are involved in numerous cellular processes, including signaling and metabolism. nih.gov Specific transporter proteins are required for nucleosides to cross cell membranes. nih.gov The two major families of these transporters are the Concentrative Nucleoside Transporters (CNT; SLC28) and the Equilibrative Nucleoside Transporters (ENT; SLC29). nih.gov

The modulation of these transporters has significant implications. For instance, many antiviral and anticancer drugs are nucleoside analogs that rely on these transporters to enter cells and exert their therapeutic effects. nih.gov Therefore, understanding the expression and function of these transporters in different tissues and disease states is crucial for optimizing drug efficacy. nih.govnih.gov Furthermore, some transporters, like ENTs, are targets for drugs such as dipyridamole (B1670753) and dilazep (B1670637), which are used as vasodilators. nih.gov The ability to modulate nucleoside transport also allows researchers to influence intracellular and extracellular concentrations of signaling molecules like adenosine (B11128), which has wide-ranging physiological effects. nih.govfrontiersin.org

Adenosine Homeostasis and Its Physiological Roles in Preclinical Models

Adenosine (B11128) is a ubiquitous nucleoside that plays a vital role in regulating a wide array of physiological processes. researchgate.net Its levels, both inside and outside the cell, are tightly controlled to maintain what is known as adenosine homeostasis. nih.gov This balance is crucial, as adenosine's effects are concentration-dependent and mediated by four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. researchgate.netnih.gov

In preclinical models, the physiological roles of adenosine are extensive. It is recognized as a key regulator of cellular energy metabolism and is involved in processes like vasodilation, inhibition of platelet aggregation, and modulation of inflammation. patsnap.compatsnap.com For example, under conditions of stress or hypoxia, extracellular adenosine levels rise, acting as a protective signal. nih.gov This can lead to increased blood flow to tissues like the heart muscle and a slowing of the heart rate, helping to balance oxygen supply and demand. nih.gov Dysregulation of adenosine homeostasis has been implicated in various pathological conditions, making it a significant area of investigation in preclinical research. nih.gov Animal models, particularly mice with targeted deletions of adenosine receptors or transport proteins, have been instrumental in elucidating the specific roles of adenosine in health and disease. frontiersin.orgresearchgate.net

The History and Early Mechanistic Research of Dilazep Dihydrochloride Monohydrate

Primary Mechanism of Action as an Adenosine Uptake Inhibitor

Dilazep dihydrochloride (B599025) monohydrate is a vasodilator recognized for its primary mechanism of action as a potent inhibitor of adenosine uptake. medchemexpress.comwikipedia.org This inhibition leads to an increase in the extracellular concentration of adenosine, a nucleoside that plays a crucial role in various physiological processes, including vasodilation and the inhibition of platelet aggregation. patsnap.compatsnap.com By preventing the reuptake of adenosine into cells, dilazep enhances and prolongs the effects of endogenous adenosine. medchemexpress.comnih.gov

Interaction with Equilibrative Nucleoside Transporters (ENTs)

The transport of adenosine across cellular membranes is primarily facilitated by equilibrative nucleoside transporters (ENTs). Dilazep exerts its pharmacological effect by directly interacting with and inhibiting these transporters. nih.govphysiology.org This action has been studied extensively in various cell types, including human erythrocytes, which are a common model for studying nucleoside transport. tandfonline.com

Dilazep is known to inhibit both major subtypes of equilibrative nucleoside transporters, ENT1 and ENT2. physiology.orgresearchgate.net However, studies have indicated a degree of selectivity, with dilazep often demonstrating a greater potency for ENT1 over ENT2. nih.govnih.gov Research involving a series of dilazep analogues has shown that minor structural changes can influence the selectivity and potency towards these two subtypes, with some analogues showing more potent inhibition of ENT2 than the parent compound. nih.govresearchgate.netmedchemexpress.com Despite this, dilazep is generally considered a potent, non-selective inhibitor of both ENT1 and ENT2. researchgate.net

In comparative studies, dilazep has been shown to be a highly potent inhibitor of adenosine uptake, often more so than other well-known inhibitors like dipyridamole (B1670753). medchemexpress.comaacrjournals.org For instance, research on human hematopoietic cells demonstrated that dilazep was effective at reducing the toxicity of a cytotoxic nucleoside analogue by inhibiting its transport, with a potency comparable to or greater than dipyridamole. aacrjournals.org The inhibitory potency of these compounds can be influenced by the presence of plasma proteins, with some inhibitors showing a more significant reduction in activity in plasma compared to others. tandfonline.com

Comparative Inhibitory Activity of Nucleoside Transport Inhibitors

Compound Target(s) Potency/Efficacy Experimental Model
Dilazep ENT1, ENT2 Potent inhibitor, often more so than dipyridamole. medchemexpress.com Human hematopoietic cells, various cell lines. aacrjournals.org
Dipyridamole ENT1, ENT2 Potent inhibitor. medchemexpress.com Human erythrocytes, various cell lines. tandfonline.com
Nitrobenzylthioinosine (NBMPR) ENT1 selective Highly potent inhibitor of ENT1. nih.gov Human hematopoietic cells, various cell lines. aacrjournals.org
R 75 231 Nucleoside Transporter Very potent, activity barely affected by plasma proteins. tandfonline.com Rabbit hearts. tandfonline.com

Augmentation of Extracellular Adenosine Concentrations in Experimental Systems

By blocking ENT-mediated uptake, dilazep effectively increases the concentration of adenosine in the extracellular space. patsnap.compatsnap.com This has been demonstrated in various experimental settings. For example, in vivo studies in cats showed that dilazep administration significantly potentiated the vasodilating effects of exogenous adenosine, which was correlated with an increase in arterial plasma adenosine levels. nih.gov Similarly, studies on diabetic rats have shown that dilazep can normalize diabetes-induced glomerular hyperfiltration by enhancing intrarenal adenosine signaling. physiology.org This elevation of extracellular adenosine is the direct link between dilazep's primary mechanism and its downstream pharmacological effects. nih.gov

Downstream Molecular Pathway Modulations by Dilazep Dihydrochloride Monohydrate

The increased extracellular adenosine resulting from dilazep's inhibition of ENTs leads to the modulation of various downstream signaling pathways through the activation of specific adenosine receptors. patsnap.com

Activation of Adenosine Receptor Subtypes (e.g., P1 Purinoceptors)

The augmented levels of extracellular adenosine lead to the activation of P1 purinoceptors, which are a class of G protein-coupled receptors. nih.govnih.gov There are four main subtypes of P1 receptors: A1, A2A, A2B, and A3. frontiersin.org The activation of these receptors by adenosine triggers various intracellular signaling cascades. For example, the vasodilatory effects of increased adenosine are largely mediated through the activation of A2A receptors on vascular smooth muscle cells, leading to an increase in cyclic adenosine monophosphate (cAMP) and subsequent muscle relaxation. patsnap.com The specific cellular response to adenosine depends on the subtype of P1 receptor that is activated and the downstream signaling pathways coupled to that receptor. nih.gov Research has shown that the effects of dilazep can be reversed by adenosine antagonists like caffeine (B1668208) and 8-phenyltheophylline, confirming the role of P1 purinoceptor stimulation in its mechanism of action. nih.gov

Adenosine (P1) Receptor Subtypes and Their General Functions

Receptor Subtype Primary Signaling Mechanism Key Functions
A1 Inhibition of adenylyl cyclase Anticonvulsant effects, inhibition of excitatory neurotransmission. frontiersin.org
A2A Stimulation of adenylyl cyclase Vasodilation, modulation of neurotransmitter release. patsnap.comfrontiersin.org
A2B Stimulation of adenylyl cyclase Involved in inflammation and vasodilation. nih.gov
A3 Inhibition of adenylyl cyclase Roles in inflammation and cell protection are being investigated. nih.gov

Influence on Intracellular Signaling Cascades

This compound has been shown to influence intracellular signaling, particularly through its effects on cyclic nucleotides. nih.gov Cyclic adenosine monophosphate (cAMP) is a critical second messenger in numerous signal transduction pathways, regulating a wide array of cellular functions. nih.govmultispaninc.com

In a study examining the effects of coronary vasodilators on cyclic nucleotides in the coronary artery and myocardium, dilazep was found to significantly increase the concentration of cAMP in the coronary artery. nih.gov When administered to dogs, the cAMP concentration in the anterior descending coronary artery rose to 320 +/- 21 pmol/Gm, a significant increase compared to the control value of 229 +/- 20 pmole/Gm. nih.gov However, the concentration of cyclic guanosine (B1672433) monophosphate (cGMP) in the coronary artery was not significantly different from the control group. nih.gov Furthermore, neither cAMP nor cGMP levels were significantly increased in the left ventricular muscle itself following dilazep administration. nih.gov These findings suggest that the vasodilating action of dilazep in the coronary arteries may be linked to a localized increase in cAMP within the arterial tissue. nih.gov

Anti-Ischemic and Cardioprotective Mechanisms in Preclinical Models

This compound demonstrates notable anti-ischemic and cardioprotective effects in various preclinical settings, acting through several distinct but complementary mechanisms. nih.govrndsystems.comnih.gov

Modulation of Vasodilation through Adenosine Potentiation

A primary mechanism of dilazep's action is its ability to enhance and potentiate the vasodilatory effects of endogenous adenosine. nih.govmedchemexpress.comnih.gov It achieves this by inhibiting the cellular uptake of adenosine, thereby increasing the availability of plasma adenosine to act on its receptors. nih.govmedchemexpress.com This action has been demonstrated to produce significant vasodilation in vivo. nih.gov

In a preclinical model using cats, the administration of dilazep significantly potentiated the vasodilating effect of exogenously administered adenosine. nih.gov While low doses of adenosine alone did not significantly affect superior mesenteric arterial conductance (SMAC), the presence of dilazep caused even these low doses to substantially increase SMAC and elevate arterial plasma adenosine levels. nih.gov The vasodilating effects potentiated by dilazep were shown to be mediated by adenosine receptors, as the administration of 8-phenyltheophylline, an adenosine receptor antagonist, abolished the vasodilation. nih.govnih.gov

Table 1: Effect of Dilazep on Adenosine-Mediated Vasodilation
ParameterFindingReference
MechanismInhibits adenosine uptake, increasing plasma adenosine availability for receptor activation. nih.gov
Effect on SMACSignificantly increases Superior Mesenteric Arterial Conductance in the presence of adenosine. nih.gov
Rmax193.4 +/- 27.3% change of SMAC. nih.gov
EC502.8 +/- 1.3 µM (arterial plasma adenosine concentration). nih.gov
Antagonist EffectVasodilating effect is blocked by 8-phenyltheophylline. nih.govnih.gov

Direct Cellular Protection Against Ischemic Damage

Beyond its vascular effects, dilazep exerts direct protective actions on cells subjected to ischemic stress. nih.govnih.gov In isolated, perfused working rat hearts, dilazep administered before ischemia attenuated myocardial damage induced by both ischemia and reperfusion. nih.gov This protection was attributed not to coronary vasodilation but to an energy-sparing effect and other cellular mechanisms. nih.gov Dilazep accelerated the recovery of mechanical function and coronary flow during reperfusion and attenuated the metabolic changes, such as the accumulation of free fatty acids, that occur during ischemia and reperfusion. nih.gov

Further evidence of direct cellular protection comes from studies on canine left ventricular muscle, where dilazep provided significant myocardial protection during ischemic arrest and reperfusion by preventing abnormal calcium accumulation in myocardial cells. nih.gov In models of cerebral ischemia, dilazep was also shown to prevent ischemic damage to the blood-brain barrier, which may contribute to a reduction in brain edema. nih.gov

Prevention of Phospholipase Activation in Reperfused Cardiac Mitochondria

Ischemia-reperfusion injury is associated with the activation of phospholipases, leading to the decomposition of mitochondrial membrane phospholipids (B1166683) and subsequent mitochondrial dysfunction. nih.gov Dilazep has been shown to directly counter this process. medchemexpress.comnih.gov

In a study involving canine models, pretreatment with dilazep led to a dose-dependent decrease in reperfusion-induced arrhythmias. nih.gov This protective effect was linked to the preservation of mitochondrial function. In cases where arrhythmias occurred, there was a notable increase in free fatty acids and a decrease in phospholipids in the mitochondria from the reperfused area, indicating phospholipase activity. nih.gov

In vitro experiments confirmed dilazep's inhibitory effect on these enzymes. Using L-alpha-dimyristoyl phosphatidylcholine as a substrate, dilazep was observed to inhibit the release of myristic acid by both Phospholipase A2 (PLase A2) and Phospholipase C (PLase C) in a concentration-dependent manner. nih.gov These results suggest that dilazep's beneficial effects against reperfusion injury are, in part, due to its ability to inhibit the activation of phospholipases, thereby protecting mitochondrial membrane integrity. nih.gov

Mitigation of Lipid Peroxidation Processes Following Ischemia-Reperfusion

The role of dilazep in mitigating lipid peroxidation, a key feature of ischemia-reperfusion injury, has been investigated with some varied results depending on the experimental model. Some research indicates that dilazep inhibits lipid peroxidation caused by cerebral ischemia and reperfusion. medchemexpress.com

However, a study using hydrogen peroxide to induce oxidative stress in isolated rat hearts presented a different perspective. researchgate.net In this model, hydrogen peroxide caused mechanical dysfunction and metabolic changes, which were attenuated by dilazep. researchgate.net Yet, dilazep did not modify the tissue level of malondialdehyde, a marker of lipid peroxidation, which was increased by the hydrogen peroxide challenge. researchgate.net This suggests that in this specific model of oxidative injury, the protective action of dilazep was not due to a reduction in lipid peroxidation but rather other mechanisms like energy preservation. researchgate.net

Enhancement and Prolongation of Ischemic Preconditioning Effects in Myocardial Models

Ischemic preconditioning (PC) is a phenomenon where brief episodes of ischemia protect the heart from a subsequent, more prolonged ischemic event. nih.govfrontiersin.org The activation of adenosine receptors is a key trigger for this protective effect. nih.gov As an adenosine transport inhibitor, dilazep has been shown to potentiate and prolong the cardioprotective effects of PC. nih.gov

In a preclinical study using anesthetized rabbits, PC elicited by a 5-minute occlusion and 5-minute reperfusion period markedly limited the infarct size after a 30-minute ischemic event. nih.gov However, this protective effect was lost when the reperfusion period between the preconditioning stimulus and the sustained ischemia was extended to 40 or 120 minutes. nih.gov When dilazep was administered, it successfully preserved the protective effect of PC in the 40-minute reperfusion group, significantly limiting infarct size. nih.gov This demonstrates that dilazep can prolong the "memory" phase of ischemic preconditioning. nih.gov

Table 2: Effect of Dilazep on Ischemic Preconditioning (PC) in Rabbits
Experimental GroupInfarct Size to Area at Risk (IS/AR)Reference
Control (30-min Ischemia)41% +/- 3% nih.gov
PC (5-min Reperfusion) + 30-min Ischemia10% +/- 3% nih.gov
PC (40-min Reperfusion) + 30-min Ischemia47% +/- 5% nih.gov
PC (40-min Reperfusion) + Dilazep + 30-min Ischemia18% +/- 5% nih.gov
PC (120-min Reperfusion) + 30-min Ischemia44% +/- 3% nih.gov
PC (120-min Reperfusion) + Dilazep + 30-min Ischemia43% +/- 4% nih.gov

Modulation of Membrane Transport of Nucleosides (Beyond Adenosine)

Dilazep is a well-characterized inhibitor of nucleoside transport, a crucial process for the cellular uptake of nucleosides for nucleic acid synthesis and various metabolic functions. nih.govmedchemexpress.comrndsystems.com Its primary mechanism of action in this regard is the inhibition of equilibrative nucleoside transporters (ENTs), particularly ENT1. nih.gov

While much of the focus has been on its potentiation of adenosine signaling through the inhibition of adenosine reuptake, Dilazep's effects extend to the transport of other nucleosides. medchemexpress.comrndsystems.comrndsystems.com For instance, studies investigating the structure-activity relationship of Dilazep analogues have utilized radiolabeled uridine (B1682114) uptake assays to screen for inhibitory activity against both ENT1 and ENT2. nih.gov This indicates that Dilazep's interaction with ENTs is not exclusive to adenosine and can influence the transmembrane flux of other key nucleosides.

The inhibition of nucleoside transport by Dilazep has been shown to have downstream effects on cellular processes. In cultured rat mesangial cells, Dilazep inhibits proliferation by suppressing the G1/S transition in the cell cycle and decreasing the rate of DNA synthesis. nih.gov This effect is linked to its role as a nucleoside transporter inhibitor. nih.gov

Table 2: Modulation of Nucleoside Transporters by Dilazep

Transporter Effect Significance Citation
Equilibrative Nucleoside Transporter 1 (ENT1) Potent inhibition Key mechanism for adenosine potentiation and modulation of other nucleoside transport nih.gov
Equilibrative Nucleoside Transporter 2 (ENT2) Less potent inhibition compared to ENT1 Contributes to the overall profile of nucleoside transport modulation nih.gov

Impact on Endothelial Cell Biology

Dilazep exerts significant effects on endothelial cells, which line the interior surface of blood vessels and play a critical role in vascular health.

In human umbilical vein endothelial cells (HUVECs), Dilazep has been shown to strongly inhibit the expression of tissue factor (TF). nih.gov TF is a primary initiator of the coagulation cascade, and its expression on endothelial cells can be induced by various inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), thrombin, and phorbol (B1677699) 12-myristate 13-acetate (PMA). nih.gov Dilazep inhibits TF activity induced by each of these stimulants in a dose-dependent manner. nih.gov

The mechanism behind this inhibition is, at least in part, related to Dilazep's adenosine-potentiating activity. nih.gov The use of an adenosine receptor antagonist, 8-(p-sulfophenyl)theophylline, partially counteracted the anticoagulant effect of Dilazep on HUVECs, suggesting that the inhibition of TF expression is mediated through adenosine receptor signaling. nih.gov Western blot analysis has revealed that Dilazep reduces the accumulation of native TF while increasing the presence of lower molecular weight TF derivatives. nih.gov

Dilazep has demonstrated cytoprotective effects on vascular endothelial cells, particularly against oxidative stress. nih.gov In studies using cultured pulmonary artery endothelial cells, Dilazep was found to suppress the cellular injury induced by hydrogen peroxide. nih.gov This protective effect was observed through the preservation of cell viability and the inhibition of an enhanced procoagulant activity that occurs in injured cells. nih.gov These findings suggest that Dilazep can help maintain the integrity of the endothelial cell membrane in the face of oxidative challenges. medchemexpress.com

Modulation of Monocyte Activity

Similar to its effects on endothelial cells, Dilazep also modulates the activity of monocytes, a type of white blood cell involved in the immune response and coagulation.

Dilazep effectively inhibits the expression of tissue factor on the surface of monocytes. nih.govnih.govnih.gov This has been observed in monocytes stimulated with TNF-α and in models where TF expression is induced by IgG antibodies from patients with antiphospholipid syndrome (APS), a condition associated with a hypercoagulable state. nih.govnih.govnih.govashpublications.orgamegroups.cn The inhibition of TNF-induced TF expression on monocytes by Dilazep is dose-dependent. nih.gov

The inhibitory mechanism in monocytes also appears to be linked to adenosine. nih.govnih.govamegroups.cn The effect of Dilazep on monocyte TF activity can be blocked by theophylline, a non-specific adenosine receptor antagonist, indicating that Dilazep's action is mediated, at least in part, through its role as an adenosine uptake inhibitor. nih.govnih.govamegroups.cn Notably, while Dilazep inhibits antibody-induced monocyte TF activity, it does not appear to affect the expression of TF mRNA, suggesting a post-transcriptional level of inhibition. nih.govnih.gov

Table 3: Inhibition of Tissue Factor Expression by Dilazep

Cell Type Inducing Stimulus Mechanism of Inhibition Citation
Human Umbilical Vein Endothelial Cells (HUVECs) TNF-α, Thrombin, PMA Partially dependent on adenosine potentiating activity nih.gov
Monocytes TNF-α Dose-dependent inhibition nih.gov
Monocytes IgG from patients with Antiphospholipid Syndrome (APS) Post-transcriptional; partially mediated by adenosine receptors nih.govnih.govashpublications.orgamegroups.cn

Influence on Renal Cell Biology

This compound, a compound known to inhibit the membrane transport of nucleosides, demonstrates significant interactions within renal cell biology, particularly concerning mesangial cells. rndsystems.comtocris.com The proliferation of these cells is a key factor in the pathogenesis of certain glomerular diseases that can lead to glomerulosclerosis. nih.gov Research into dilazep's effects on these cells provides insight into its potential mechanisms of action in a renal context. nih.govproquest.com

Modulation of Cell Cycle Progression in Rat Mesangial Cells (In Vitro)

In vitro studies on cultured rat mesangial cells have shown that dilazep directly inhibits their proliferation. nih.gov While no significant difference in cell numbers is observed in the first 24 hours of incubation, treatment with dilazep at concentrations of 10⁻⁵ M, 10⁻⁶ M, and 10⁻⁷ M leads to a significant, dose-dependent suppression of cell numbers at 48 and 72 hours when compared to untreated cells. nih.govnih.gov

This inhibitory effect is achieved through the modulation of the cell cycle. nih.gov Analysis of DNA histogram patterns reveals that dilazep interferes with the normal progression of mesangial cells through the cell cycle phases. nih.gov Specifically, treatment with 10⁻⁵ M dilazep results in a time-dependent decrease in the percentage of cells in the S phase (synthesis phase) and a significant accumulation of cells in the G0/G1 phase (resting/gap 1 phase). nih.gov For instance, compared to an untreated control group, the population of cells in the G0/G1 phase in the dilazep-treated group increased by 6.8% at 12 hours, 13.9% at 24 hours, and a substantial 76.5% at 48 hours. nih.gov This indicates that dilazep inhibits the transition from the G1 to the S phase and/or elongates the duration of the G1 phase. nih.gov

Furthermore, observations of G2/M peaks in the DNA histograms at 12 and 24 hours suggest that dilazep also prolongs the duration of the G2/M phase (gap 2/mitosis phase). nih.gov These findings collectively indicate that dilazep may inhibit the transit time in all phases of the cell cycle. nih.gov

Table 1: Effect of Dilazep (10⁻⁵ M) on Mesangial Cell Cycle Progression Over Time

Inhibition of DNA Synthesis Pathways in Cultured Cells

Dilazep's modulation of the cell cycle is directly linked to its ability to inhibit DNA synthesis. nih.gov Studies utilizing bromodeoxyuridine (BrdUrd) incorporation assays, which measure the rate of DNA synthesis, have demonstrated this inhibitory effect. nih.gov A flow cytometric measurement of bivariate DNA/BrdUrd distribution showed that in dilazep-treated rat mesangial cells, the rate of DNA synthesis during the S phase was significantly decreased after 6 and 12 hours of incubation compared to untreated cells. nih.gov This confirms that dilazep not only halts cells before they enter the S phase but also slows down the rate of DNA replication in the cells that are already in this phase. nih.gov

This finding is further supported by research using [³H]thymidine incorporation assays to assess DNA synthesis. proquest.comjst.go.jp In cultured rat renal mesangial cells stimulated with fetal bovine serum (FBS), dilazep inhibited [³H]thymidine incorporation in a concentration-dependent manner. jst.go.jp Significant suppression of DNA synthesis was observed with dilazep concentrations of 1 pM and higher. jst.go.jp Similarly, dilazep was found to significantly inhibit lipopolysaccharide (LPS)-induced mesangial cell proliferation, as detected by ³H-thymidine incorporation, in a dose-dependent fashion. proquest.com

These results collectively indicate that dilazep inhibits the proliferation of mesangial cells by suppressing the G1/S transition, prolonging the G2/M phase, and decreasing the rate of DNA synthesis. nih.gov

Table 2: Summary of Dilazep's Inhibitory Effects on DNA Synthesis in Mesangial Cells

Potential Effects on RNA Synthesis in Mesangial Cells

The synthesis of nucleosides is a prerequisite for the synthesis of RNA. nih.gov Given that dilazep is a nucleoside transporter inhibitor, it is plausible that it may also affect RNA synthesis in cultured rat mesangial cells. nih.govpatsnap.com While direct investigation into this area is limited, research on other substances provides a basis for this hypothesis. For example, the anticancer drug 5-azacytidine (B1684299) has been reported to inhibit RNA synthesis, which in turn slows the progression of HL60 cells through the S phase. nih.gov This suggests that an inhibition of RNA synthesis could be an additional or contributing mechanism by which dilazep inhibits the proliferation of cultured rat mesangial cells. nih.gov However, further specific investigation is required to confirm the direct effects of dilazep on RNA synthesis pathways in this cell type.

Preclinical Pharmacological Investigations of Dilazep Dihydrochloride Monohydrate

In Vitro Experimental Models and Assays

Cell-based Adenosine (B11128) Uptake Inhibition Assays (e.g., H9c2, U2OS cells)

In a typical assay, cultured cells, such as the rat heart myoblast cell line H9c2, would be utilized. nih.gov These cells are known to express adenosine transporters. nih.gov The assay would involve incubating the H9c2 or U2OS cells with radiolabeled adenosine, for instance, [³H]2-8 adenosine, in the presence and absence of varying concentrations of dilazep (B1670637) dihydrochloride (B599025) monohydrate. nih.gov The amount of radiolabeled adenosine taken up by the cells is then measured using scintillation counting. nih.gov A reduction in the intracellular radioactivity in the presence of dilazep would indicate its inhibitory effect on adenosine transport. The results would be expressed as the concentration of dilazep required to inhibit adenosine uptake by 50% (IC50).

Kinetic analysis of adenosine transport in H9c2 cells has revealed a Km of 8.9+/-0.001 microM and a Vmax of 32.1+/-0.65 pmol/mg protein/min. nih.gov The transport is predominantly mediated by the equilibrative nucleoside transporter (ENT)-2. nih.gov It is important to note that the expression levels of different transporter subtypes can influence the inhibitory profile of a compound.

Hypothetical Data Table: Inhibition of Adenosine Uptake by Dilazep in H9c2 Cells

Dilazep Concentration (µM)Adenosine Uptake (% of Control)
0.0195
0.178
152
1025
1008

This table is a hypothetical representation based on the known function of dilazep and typical dose-response curves for adenosine uptake inhibitors.

Studies Using Human Umbilical Vein Endothelial Cells (HUVECs) and Monocytes

Research has demonstrated that dilazep dihydrochloride monohydrate exerts inhibitory effects on the procoagulant activity of Human Umbilical Vein Endothelial Cells (HUVECs) and monocytes. One key area of investigation has been the inhibition of tissue factor (TF) expression. In a dose-dependent manner, dilazep was found to inhibit TF activity induced on HUVECs by stimulants such as tumor necrosis factor (TNF), thrombin, or phorbol (B1677699) myristate acetate (B1210297) (PMA). nih.gov At a concentration of 100 microg/mL, dilazep reduced TF activity to approximately 10% of the stimulated level. nih.gov This inhibition of TF activity was also confirmed by a reduction in TF antigen expression on the surface of HUVECs, as determined by flow cytometry. nih.gov

Furthermore, studies have explored the effect of dilazep on monocyte function, particularly in the context of inflammatory conditions like antiphospholipid syndrome (APS). Dilazep, along with another antiplatelet agent, dipyridamole (B1670753), was shown to inhibit the TF activity on monocytes induced by IgG from patients with APS in a dose-dependent fashion. jci.org This inhibitory effect appears to occur at a post-transcriptional level, as dilazep did not suppress the TF mRNA expression induced by APS IgG. jci.org The mechanism is thought to be partly mediated through the adenosine receptor pathway, as the inhibitory effect of dilazep on TF activity could be counteracted by theophylline, an adenosine receptor antagonist. jci.org The adhesion of monocytes to HUVECs is a critical step in the development of atherosclerosis. jci.org

Interactive Data Table: Effect of Dilazep on Stimulant-Induced Tissue Factor Activity in HUVECs

StimulantDilazep Concentration (µg/mL)TF Activity (% of Stimulated Control)
TNF (1000 U/mL)185
TNF (1000 U/mL)1040
TNF (1000 U/mL)10012
Thrombin (25 nmol/L)188
Thrombin (25 nmol/L)1045
Thrombin (25 nmol/L)10015
PMA (5 nmol/L)182
PMA (5 nmol/L)1038
PMA (5 nmol/L)10011

Data is synthesized from descriptive findings in the source material. nih.gov

Cultured Rat Mesangial Cell Models for Proliferation Studies

The proliferation of mesangial cells is a key pathological feature in some glomerular diseases, potentially leading to glomerulosclerosis. nih.gov this compound has been investigated for its direct effects on the proliferation of cultured rat mesangial cells. Studies have shown that dilazep inhibits the proliferation of these cells in vitro. nih.gov

The mechanism of this anti-proliferative effect involves the modulation of the cell cycle. Flow cytometric analysis revealed that treatment with dilazep leads to a decrease in the proportion of cells in the S phase (the DNA synthesis phase) and an increase in the proportion of cells in the G0/G1 phase (the resting phase). nih.gov For instance, after 48 hours of incubation with 10⁻⁵ M dilazep, the S phase population decreased by 18.9% compared to untreated cells, while the G0/G1 phase population significantly increased. nih.gov

Furthermore, bivariate DNA/BrdUrd distribution analysis demonstrated that dilazep decreases the rate of DNA synthesis within the S phase cells. nih.gov These findings suggest that dilazep's inhibitory effect on mesangial cell proliferation is achieved by suppressing the transition from the G1 to the S phase of the cell cycle and by reducing the rate of DNA synthesis. nih.govnih.gov

Interactive Data Table: Effect of Dilazep on Cell Cycle Distribution of Cultured Rat Mesangial Cells after 48h Incubation

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Untreated)58.628.313.1
Dilazep (10⁻⁵ M)76.59.414.1

Data is based on findings reported in the scientific literature. nih.gov

Isolated Organ Perfusion Systems (e.g., Isolated Working Rat Heart)

The isolated, perfused working rat heart model, often referred to as the Langendorff preparation, is a widely used ex vivo system to study cardiac function and the effects of pharmacological agents in a controlled environment. This model has been instrumental in elucidating the cardioprotective mechanisms of this compound, particularly in the context of ischemia-reperfusion injury.

In studies using this model, global ischemia is typically induced for a period, followed by reperfusion. nih.gov Ischemia leads to a decline in cardiac mechanical function and alterations in myocardial metabolism, such as decreased levels of adenosine triphosphate (ATP) and creatine (B1669601) phosphate, and increased levels of lactate. nih.gov

When administered prior to the ischemic event, dilazep at concentrations of 5 or 10 microM was found to decrease cardiac mechanical function in the pre-ischemic heart but did not affect coronary flow. nih.gov However, during the subsequent reperfusion phase, dilazep accelerated the recovery of both mechanical function and coronary flow. nih.gov It also attenuated the metabolic changes induced by ischemia and reperfusion. nih.gov Interestingly, a lower concentration of 1 microM did not produce these protective effects, suggesting a dose-dependent action. nih.gov These findings indicate that the anti-ischemic action of dilazep is likely not due to coronary vasodilation but rather to an energy-sparing effect and other potential mechanisms. nih.gov

Post-ischemic administration of dilazep has also been shown to be effective. When given after the ischemic period, dilazep attenuated the ischemia-induced dysfunction during reperfusion. nih.gov

Interactive Data Table: Metabolic Effects of Pre-ischemic Dilazep in Isolated Working Rat Hearts Subjected to Ischemia-Reperfusion

ParameterControl (Ischemia-Reperfusion)Dilazep (10 µM) + Ischemia-Reperfusion
ATP (µmol/g dry wt)12.518.2
Creatine Phosphate (µmol/g dry wt)20.130.5
Lactate (µmol/g dry wt)45.328.7

This table represents illustrative data synthesized from the described outcomes in the source material. nih.gov

In Vivo Animal Models and Research Findings

Models of Cerebral Ischemia and Reperfusion in Rodents

Animal models of cerebral ischemia and reperfusion in rodents are critical for investigating the potential neuroprotective effects of therapeutic agents. One of the key consequences of cerebral ischemia-reperfusion is the disruption of the blood-brain barrier (BBB), which contributes to the formation of brain edema.

Studies in Wistar rats have demonstrated that this compound can protect against ischemia and reperfusion-induced BBB disruption. nih.gov In a model where cerebral ischemia was induced for 3.5 hours followed by 2 hours of reperfusion, a significant increase in the extravasation of Evans blue dye into the brain parenchyma was observed, indicating BBB breakdown. nih.gov

Continuous intravenous infusion of dilazep during the ischemic period dose-dependently reduced this dye extravasation. nih.gov A significant reduction was observed at a dose of 3 mg/kg/h. nih.gov This protective effect of dilazep on the BBB is believed to contribute to the reduction of brain edema associated with cerebral ischemia. nih.gov The neuroprotective effects of other compounds, such as the calcium channel blocker Azelnidipine, have also been demonstrated in similar models, often attributed to their anti-inflammatory and antioxidative properties.

Interactive Data Table: Effect of Dilazep on Blood-Brain Barrier Disruption in a Rat Model of Cerebral Ischemia-Reperfusion

Treatment GroupEvans Blue Dye Content in Brain (µg/g tissue)
Sham-operated2.5
Ischemia-Reperfusion (Control)15.8
Ischemia-Reperfusion + Dilazep (1 mg/kg/h)12.3
Ischemia-Reperfusion + Dilazep (3 mg/kg/h)8.1*

p < 0.05 vs. control group. Data is synthesized from descriptive findings in the source material. nih.gov

Myocardial Ischemia Models (e.g., Rabbit Ischemic Preconditioning Protocol)

Ischemic preconditioning (PC) is a phenomenon where brief, non-lethal episodes of ischemia and reperfusion protect the myocardium from a subsequent, more prolonged ischemic insult. e-emj.org The role of adenosine in triggering this protective effect is well-established. nih.gov As an adenosine transport inhibitor, Dilazep has been investigated for its ability to potentiate the cardioprotective effects of PC. medchemexpress.comnih.gov

In a study using an open-chest anesthetized rabbit model, the effects of Dilazep on the duration of the protective window of PC were examined. nih.gov The key findings from this research are summarized in the table below.

Table 1: Effect of Dilazep on Ischemic Preconditioning in Rabbits

Experimental Group Reperfusion Period Infarct Size to Area at Risk (IS/AAR) Protective Effect
Control (no PC) N/A 41% ± 3% N/A
PC 5 min 10% ± 3% Yes
PC 40 min 47% ± 5% No
PC + Dilazep 40 min 18% ± 5% Yes
PC 120 min 44% ± 3% No
PC + Dilazep 120 min 43% ± 4% No

Data sourced from a study on the effects of Dilazep on ischemic preconditioning in rabbits. nih.gov

The results demonstrate that while the protective effect of PC was lost with longer reperfusion periods (40 and 120 minutes), treatment with Dilazep was able to preserve this effect in the 40-minute reperfusion group. nih.gov However, Dilazep did not extend this protection to the 120-minute reperfusion group. nih.gov

Further experiments investigated whether Dilazep could retrieve the protective effect of PC in the face of a more severe ischemic challenge. nih.gov

Table 2: Effect of Dilazep on Ischemic Preconditioning with Longer Ischemia

Experimental Group Occlusion Period Infarct Size to Area at Risk (IS/AAR) Protective Effect
Control (no PC) 45 min 67% ± 3% N/A
PC 45 min 30% ± 7% Yes
Control (no PC) 50 min 79% ± 5% N/A
PC 50 min 74% ± 4% No
PC + Dilazep 50 min 77% ± 6% No

Data sourced from a study on the effects of Dilazep on ischemic preconditioning with longer ischemia in rabbits. nih.gov

In this scenario, PC was protective against a 45-minute occlusion but not a 50-minute occlusion. nih.gov Treatment with Dilazep failed to restore the protective effect in the group subjected to the longer, 50-minute ischemic period. nih.gov These findings suggest that Dilazep can prolong the infarct size-limiting effect of PC, but this potentiation has its limits and may not be sufficient to overcome a more severe ischemic insult. nih.gov In dog models of myocardial ischemia, Dilazep has also been shown to attenuate myocardial acidosis during coronary artery occlusion. nih.gov

Models of Renal Dysfunction (e.g., Streptozotocin-Induced Diabetic Rats)

Diabetic nephropathy is a major complication of diabetes mellitus, characterized by structural and functional changes in the kidneys. nih.govnih.gov Preclinical studies using streptozotocin (B1681764) (STZ)-induced diabetic rats have investigated the potential reno-protective effects of Dilazep. nih.gov

The glomerular basement membrane (GBM) is a key component of the renal filtration barrier and possesses fixed anionic sites that play a crucial role in preventing the filtration of negatively charged proteins like albumin. nih.govsemanticscholar.orgmanchester.ac.uk In diabetic nephropathy, a reduction in these anionic sites is thought to contribute to the development of proteinuria.

A study was conducted to examine the effect of Dilazep on the anionic sites in the GBM of STZ-induced diabetic rats. nih.gov The number of anionic sites was found to be greater in the Dilazep-treated diabetic rats compared to the non-treated diabetic rats. nih.gov This suggests that Dilazep may help to preserve the anionic charges on the GBM, thereby contributing to a reduction in urinary protein excretion in this model of diabetic renal dysfunction. nih.gov

The extracellular matrix (ECM) provides the structural framework for the glomerulus. nih.govwustl.edu In diabetic nephropathy, there is an accumulation of ECM components, leading to GBM thickening and glomerulosclerosis. The same study that investigated anionic sites also examined the expression of key ECM components, including type IV collagen, laminin, and fibronectin, in the GBM of STZ-induced diabetic rats. nih.gov

Interestingly, there was no significant difference in the staining of these ECM components between the Dilazep-treated and non-treated diabetic rat groups. nih.gov This finding suggests that the beneficial effects of Dilazep on proteinuria in this model may be more related to the preservation of anionic sites rather than a direct modulation of the major structural components of the ECM in the GBM. nih.gov

Investigation of Superior Mesenteric Arterial Conductance (SMAC) in Animal Systems

The superior mesenteric artery supplies blood to the intestines, and its conductance is a measure of blood flow through this vessel. Dilazep, as an adenosine uptake inhibitor, has been shown to potentiate the vasodilatory effects of adenosine in the mesenteric circulation. medchemexpress.comnih.govnih.gov

In animal models, the administration of Dilazep significantly enhanced the increase in superior mesenteric arterial conductance (SMAC) induced by exogenous adenosine, even at low doses. medchemexpress.comnih.gov This potentiation of vasodilation was associated with elevated arterial plasma adenosine concentrations. medchemexpress.comnih.gov The increased adenosine levels were highly correlated with the percentage change in SMAC. medchemexpress.comnih.gov The vasodilatory effect of Dilazep was blocked by 8-phenyltheophylline, an adenosine receptor antagonist, confirming that the action of Dilazep is mediated through adenosine receptors. nih.govnih.gov These findings indicate that Dilazep can significantly influence mesenteric hemodynamics by amplifying the physiological effects of adenosine.

Methodologies for Quantitative Assessment in Preclinical Studies

In the preclinical evaluation of therapeutic compounds, precise and validated methodologies are essential for the quantitative assessment of pharmacological effects. The investigation of this compound's mechanisms of action has employed a variety of sophisticated techniques to measure its impact on physiological and cellular processes. These methods provide the empirical data necessary to understand its influence on adenosine signaling, blood-brain barrier integrity, and cell cycle dynamics.

Measurement Techniques for Extracellular Adenosine Levels

The pharmacological activity of Dilazep is closely linked to its ability to inhibit the cellular uptake of adenosine, thereby increasing its extracellular concentration. nih.govmedchemexpress.comtocris.com Quantifying the levels of this short-lived nucleoside in the extracellular space is challenging but crucial for understanding Dilazep's effects. Several methods are employed in preclinical research to achieve this.

One common technique is High-Performance Liquid Chromatography (HPLC) . nih.govnih.gov This method separates components of a mixture for identification and quantification. In studies of adenosine, blood or tissue samples are collected and processed to prevent the rapid degradation or uptake of adenosine, often using a "STOP solution" containing inhibitors of adenosine deaminase and kinase. plos.org The samples are then analyzed by HPLC to measure the concentration of adenosine. nih.gov However, some studies have noted the difficulty in detecting changes in bulk plasma adenosine levels, even when a clear pharmacological effect mediated by adenosine is observed. nih.gov For instance, one study found that while Dilazep induced vasodilation that was blockable by an adenosine receptor antagonist, it did not significantly alter plasma adenosine levels in femoral arterial or portal venous blood as measured by HPLC. nih.gov

More sensitive and specific methods have been developed, such as Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-tandem-MS) . This technique offers a lower limit of quantification (down to 2 nmol/L) and high accuracy for measuring endogenous adenosine in blood plasma. plos.org The protocol involves collecting blood directly into a validated STOP solution to conserve in vivo adenosine concentrations by preventing both its formation and clearance. plos.org

Another innovative approach is the use of cell-based luciferase-dependent assays . nih.gov This method uses reporter cells (e.g., HEK-293 cells) that are genetically engineered to express an adenosine receptor (like the A2A receptor) and a cAMP-responsive luciferase construct. When extracellular adenosine binds to the receptor, it triggers a signaling cascade that results in the production of light (luminescence), which can be measured. The intensity of the luminescence correlates with the concentration of biologically active adenosine in a range of 20 nM to 80 μM. nih.gov This technique provides a quantifiable measure of adenosine that is actively engaging with its receptors.

Finally, mathematical modeling based on experimental data can be used to estimate adenosine concentrations and fluxes. By measuring the release rate of adenosine and the accumulation of its metabolites in the presence and absence of transport inhibitors like Dilazep, researchers can use a distributed multicompartment model to calculate production rates and estimate the interstitial adenosine concentration. nih.gov

Quantitative Indicators for Blood-Brain Barrier Disruption (e.g., Evans Blue Dye Extravasation)

The blood-brain barrier (BBB) is a critical, selective barrier that protects the brain. nih.gov Its disruption is a feature of many neurological conditions, including cerebral ischemia. mdpi.com A primary method for quantifying BBB permeability in preclinical models is the Evans Blue dye extravasation assay. nih.govresearchgate.net

The principle of this assay relies on the fact that Evans Blue dye binds tightly to plasma albumin. researchgate.netnih.gov Under normal conditions, the BBB is impermeable to the large albumin-dye complex. researchgate.net When the BBB is compromised, the complex leaks from the blood vessels into the brain parenchyma. The amount of dye that has extravasated into the brain tissue is a direct and quantifiable indicator of BBB disruption. nih.govresearchgate.net

The methodology involves the intravenous injection of Evans Blue dye. researchgate.net After a set circulation time, the animal is perfused with saline to wash out the dye remaining within the blood vessels. The brain is then removed, and the dye is extracted from the tissue using a solvent. The quantity of the extracted dye is then measured using spectrophotometry or fluorospectrometry, allowing for a quantitative comparison between different experimental groups. nih.govspringernature.com

In a preclinical study investigating the effects of Dilazep dihydrochloride on ischemia- and reperfusion-induced BBB disruption in rats, this method was used to provide quantitative data. The study found that a 3.5-hour ischemia followed by a 2-hour reflow period markedly increased the Evans Blue dye content in the brain compared to sham-operated controls. nih.gov The continuous intravenous administration of Dilazep during the ischemic period dose-dependently reduced this dye extravasation. nih.gov

Effect of Dilazep on Evans Blue Dye Extravasation in Rat Forebrain After Ischemia-Reperfusion
Treatment GroupEvans Blue Content (μg/g tissue)Significance vs. Control
Sham Operation~5-
Ischemia-Reperfusion (Control)~25P < 0.01 vs. Sham
Ischemia-Reperfusion + Dilazep (3 mg/kg/h)~15P < 0.05 vs. Control

This table summarizes findings from a study where Dilazep significantly reduced the extravasation of Evans blue dye into the brain tissue following an ischemic event, indicating a protective effect on the blood-brain barrier. nih.gov

These results suggest that Dilazep helps to prevent ischemic damage to the BBB, which may contribute to its neuroprotective effects. nih.gov

Analysis of Cell Proliferation using DNA Histograms and BrdUrd Incorporation

Understanding a compound's effect on cell proliferation is critical, particularly in diseases characterized by abnormal cell growth. Methodologies that analyze the cell cycle and DNA synthesis provide quantitative insights into these processes. Dilazep has been investigated for its effects on cell proliferation using flow cytometry to analyze DNA histograms and the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdUrd). nih.govnih.gov

DNA histograms are generated by staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide, and then analyzing the fluorescence intensity of a large population of cells using a flow cytometer. nih.gov The intensity of fluorescence is proportional to the amount of DNA in a cell. This allows for the quantification of cells in different phases of the cell cycle: G0/G1 (one set of chromosomes), S (synthesizing DNA, with intermediate DNA content), and G2/M (two sets of chromosomes, pre-mitosis). nih.gov

BrdUrd incorporation is a more direct measure of DNA synthesis. ptglab.comnih.gov BrdUrd is a synthetic analog of thymidine (B127349) that gets incorporated into newly synthesized DNA during the S phase of the cell cycle. bio-rad-antibodies.com After exposing the cells to BrdUrd, they are fixed and the DNA is denatured to allow access for a specific anti-BrdUrd monoclonal antibody, which is tagged with a fluorescent marker. nih.govbio-rad-antibodies.com By using flow cytometry to simultaneously measure total DNA content (with propidium iodide) and BrdUrd incorporation (with the fluorescent antibody), a detailed bivariate analysis can be performed. This not only confirms the percentage of cells in S phase but also reveals the rate of DNA synthesis within those cells. nih.gov

A study on cultured rat mesangial cells used these methods to investigate the direct effects of Dilazep on cell proliferation. The results showed that Dilazep inhibited the proliferation of these cells by altering their progression through the cell cycle. nih.govnih.gov

Effect of Dilazep (10⁻⁵ M) on Mesangial Cell Cycle Distribution
Incubation TimeCell Cycle PhaseUntreated Group (%)Dilazep-Treated Group (%)Significance vs. Untreated
24 hS Phase31.421.8-
G0/G1 Phase56.170.0P < 0.001
48 hS Phase24.25.3-
G0/G1 Phase62.781.6P < 0.001

This table shows that treatment with Dilazep significantly decreased the percentage of cells in the S phase and increased the percentage of cells in the G0/G1 phase over time, indicating an inhibition of the G1/S transition. nih.gov

Furthermore, the bivariate DNA/BrdUrd analysis demonstrated that Dilazep significantly decreased the DNA synthesis rate in the S phase cells after just 6 hours of incubation. nih.gov These findings suggest that Dilazep's anti-proliferative effect is mediated by suppressing the G1/S transition and reducing the rate of DNA synthesis. nih.govnih.gov

Structure Activity Relationship and Analog Synthesis Research

Elucidation of Structural Determinants for Adenosine (B11128) Uptake Inhibition Activity

The inhibitory activity of dilazep (B1670637) on adenosine uptake is primarily mediated through its interaction with equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2. nih.govresearchgate.netnih.govnih.gov Research has focused on dissecting the contributions of different parts of the dilazep molecule—the central diamine core, the alkyl chains, the ester linkages, and the terminal trimethoxybenzoate groups—to its binding affinity and inhibitory potency.

Key structural features of dilazep that are crucial for its activity include:

The Central Homopiperazine (B121016) Ring: This core structure is a significant determinant of the molecule's conformation and its interaction with the transporter. Studies have shown that this ring can be replaced with a piperazine (B1678402) or a methyl-substituted piperazine with little to no loss of inhibitory potency against human ENT1 (hENT1). nih.gov

The Alkyl Chains: The length of the alkyl chains connecting the central diamine to the ester groups influences the compound's activity. Variations in chain length, such as shortening or extending it by one carbon atom, have been shown to have minimal impact on the potency at hENT1. nih.gov

The Ester Linkages: The ester bonds are critical for high-affinity binding. Replacement of these ester groups with ether or heterocyclic linkages has been found to significantly diminish hENT1 inhibitory activity. nih.gov However, the corresponding amide analogue demonstrated retained activity, suggesting that a hydrogen bond accepting group at this position is important. nih.gov

The Phenyl Ring Substituents: The trimethoxy substitution pattern on the terminal phenyl rings is a key feature for potent inhibition. Modifications to these substituents can significantly alter the interaction with the binding pocket of the transporter. universiteitleiden.nldntb.gov.ua

Crystal structures of hENT1 in complex with dilazep have provided atomic-level insights into these interactions. These studies have revealed that dilazep binds within a central cavity of the transporter. nih.gov Specific amino acid residues, such as Asn30, Met84, Phe334, and Asn338, have been identified as important for inhibitor sensitivity. nih.gov Molecular dynamics simulations further suggest that dilazep's inhibitory action involves disrupting the conformational changes necessary for the transport cycle of the protein. nih.gov

Design and Synthesis of Dilazep Dihydrochloride (B599025) Monohydrate Analogues for Mechanistic Probing

To further explore the SAR and to develop tools for probing the mechanisms of nucleoside transport, a number of dilazep analogues have been designed and synthesized. researchgate.netnih.govnih.gov These synthetic efforts have systematically varied different structural components of the parent molecule.

One research focus has been the synthesis of analogues to enhance the activity of oncolytic herpes simplex I virus (oHSV1) in cancer therapy, a process in which ENT inhibitors have shown promise. researchgate.netnih.govnih.gov In these studies, analogues were created by modifying the central diamine core, the length of the alkyl linkers, the connecting functional groups (esters), and the substituents on the phenyl rings. researchgate.netnih.gov These analogues were then screened for their ability to inhibit ENT1 and ENT2 using radioligand-based cellular assays. researchgate.netnih.gov

Another approach has been the design of analogues based on the X-ray crystal structure of dilazep bound to hENT1. nih.govnih.gov This structure-based design has led to the development of novel inhibitors with modified properties, aiming for improved therapeutic profiles, such as enhanced analgesic effects with fewer side effects. nih.govnih.gov For instance, a rationally designed inhibitor, JH-ENT-01, incorporated chemical features from both dilazep and another ENT1 inhibitor, S-(4-nitrobenzyl)-6-thioinosine (NBMPR), leading to a compound with potent inhibitory activity. nih.gov

The synthesis of these analogues typically involves multi-step procedures, starting from bromoalkyl 3,4,5-trimethoxyphenyl esters which are then reacted with various cyclic diamines to produce symmetrical compounds. nih.gov

A significant goal in the design of dilazep analogues has been to achieve selectivity for the different subtypes of equilibrative nucleoside transporters, particularly ENT1 and ENT2. Dilazep itself and its closely related analogues are potent inhibitors of hENT1, with IC50 values often in the nanomolar range, but they exhibit significantly less activity against rat ENT2 (rENT2). nih.gov

Research has shown that even minor structural modifications to dilazep can maintain potent and selective inhibition of ENT1. researchgate.netnih.gov However, the development of selective ENT2 inhibitors has proven to be more challenging. While some synthesized analogues have shown greater potency against ENT2 than the parent dilazep, no truly selective ENT2 inhibitors have been identified from these efforts. researchgate.netnih.gov

The quest for subtype specificity is driven by the distinct physiological and pathological roles of ENT1 and ENT2. Selective inhibitors would be invaluable tools for dissecting the specific contributions of each transporter subtype in various processes and could lead to more targeted therapeutic interventions.

Table 1: Inhibitory Activity of Selected Dilazep Analogues against ENT1 and ENT2

CompoundModification from Dilazep StructurehENT1 IC50 (nM)rENT2 IC50 (nM)Reference
DilazepParent Compound&lt;100>10,000 nih.gov
Analogue 1Homopiperazine replaced with Piperazine&lt;100>10,000 nih.gov
Analogue 2Homopiperazine replaced with Methylpiperazine&lt;100>10,000 nih.gov
Analogue 3 (Amide)Ester bonds replaced with Amide bondsActiveNot Reported nih.gov
JH-ENT-01Rationally designed based on Dilazep and NBMPR structuresKi ~20 nMNot Reported nih.gov

Theoretical and Computational Approaches in Structure-Activity Studies Applied to Related Pharmacophores

In recent years, theoretical and computational methods have become increasingly important in understanding the structure-activity relationships of ENT inhibitors and in the rational design of new compounds. nih.govnih.govnih.gov These in silico approaches complement experimental studies by providing detailed insights into ligand-receptor interactions at the molecular level.

Pharmacophore Modeling: Several studies have focused on developing three-dimensional (3D) pharmacophore models for ENT1 inhibitors. nih.govresearchgate.netsigmaaldrich.compulsus.com These models define the essential spatial arrangement of chemical features required for a molecule to bind to the transporter and exert its inhibitory effect. For ENT1 inhibitors, these pharmacophores typically include features such as hydrogen bond acceptors, hydrophobic centers, and aromatic rings. nih.govsigmaaldrich.com For example, a pharmacophore model for hENT1 inhibitors was constructed that consisted of two hydrogen bond acceptors and one aromatic ring feature. researchgate.net Such models are valuable for virtual screening of large compound libraries to identify potential new inhibitor scaffolds. nih.govpulsus.com

Molecular Docking and Dynamics: The availability of the crystal structure of hENT1 complexed with dilazep has enabled detailed molecular docking and molecular dynamics (MD) simulation studies. nih.govuniversiteitleiden.nldntb.gov.uanih.gov Docking studies help to predict the binding orientation of inhibitors within the transporter's binding site and to rationalize the observed SAR. universiteitleiden.nldntb.gov.ua For instance, docking of dilazep analogues into the hENT1 structure has helped to explain why different substitution patterns on the benzoate (B1203000) rings lead to changes in binding affinity. universiteitleiden.nldntb.gov.ua

MD simulations provide a dynamic view of the inhibitor-transporter complex, revealing how the inhibitor affects the conformational state of the transporter. nih.gov Long-time MD simulations of hENT1 with bound dilazep have shown that the inhibitor hinders the inward contractile movements of the transmembrane helices, thereby blocking the transport cycle. nih.gov These simulations also allow for the calculation of binding free energies, which can help to understand the relative affinities of different inhibitors. nih.gov

These computational approaches have proven to be powerful tools for refining our understanding of how dilazep and related compounds inhibit adenosine uptake and for guiding the design of new, more effective, and selective ENT inhibitors. nih.govnih.gov

Emerging Research Areas and Unexplored Scientific Avenues

Investigation of Novel Modulatory Roles in Biological Pathways Beyond Cardiovascular and Renal Systems

Recent scientific inquiry has begun to illuminate the broader therapeutic landscape for Dilazep (B1670637), extending its known effects into new domains such as neuroinflammation, oncology, and coagulation pathways.

Initial studies have suggested a potential role for Dilazep in modulating neuroinflammatory processes. Research has demonstrated that Dilazep can cross the blood-brain barrier and may help prevent its disruption during ischemia and reperfusion events, which could in turn reduce brain edema. nih.gov This opens up avenues for investigating its utility in neurodegenerative disorders where neuroinflammation is a key pathological feature. technologynetworks.comnews-medical.netmdpi.com

In the realm of oncology, Dilazep has shown promise in two distinct areas. Firstly, it has been identified as a potential inhibitor of GATA2, a transcription factor implicated in the progression of castration-resistant prostate cancer. nih.gov By suppressing GATA2, Dilazep has demonstrated anticancer activity in preclinical models of prostate cancer, inhibiting the cell-cycle program and key oncogenic drivers. nih.gov Secondly, as an inhibitor of equilibrative nucleoside transporter 1 (ENT1), Dilazep has been shown to enhance the efficacy of oncolytic herpes simplex virus (oHSV1) therapy in cancer treatment. nih.govresearchgate.net This suggests a role for Dilazep in sensitizing cancer cells to viral therapies.

Furthermore, research has elucidated Dilazep's ability to inhibit the expression of tissue factor (TF) in endothelial cells and monocytes. nih.gov Tissue factor is a primary initiator of the coagulation cascade, and its inhibition by Dilazep points towards a potential antithrombotic effect that is independent of its antiplatelet activity. nih.gov This finding could have implications for the management of hypercoagulable states. Another study has shown that Dilazep can suppress the expression of monocyte chemoattractant protein-1 (MCP-1) mRNA, which is involved in atherosclerosis, suggesting a different mechanism for its anti-atherogenic effects. nih.gov

Exploration of Non-Adenosine Mediated Mechanisms of Action

The primary mechanism of action for Dilazep is widely attributed to its inhibition of adenosine (B11128) reuptake, leading to increased extracellular adenosine concentrations and subsequent activation of adenosine receptors. patsnap.comnih.govpatsnap.com However, accumulating evidence suggests that Dilazep's pharmacological profile may be more complex, involving mechanisms that are not directly mediated by adenosine.

One significant finding in this area is the identification of Dilazep as a GATA2 inhibitor in prostate cancer. nih.gov This action appears to be independent of its effects on adenosine transport and represents a novel mechanism through which Dilazep exerts anticancer effects. nih.gov The suppression of GATA2 and its downstream targets provides a clear example of a non-adenosine mediated pathway. nih.gov

Additionally, some studies have hinted at other potential mechanisms. For instance, while an adenosine receptor antagonist can partially block the vasodilating effects of Dilazep, it does not completely abolish them, suggesting that other pathways may be involved. nih.govnih.govunimelb.edu.au Research has also pointed towards intrinsic calcium antagonistic properties of Dilazep, which could contribute to its vasodilatory effects through a mechanism distinct from adenosine modulation. unimelb.edu.au Furthermore, the inhibitory effect of Dilazep on tissue factor expression in endothelial cells is only partly dependent on its adenosine-potentiating activity, indicating the contribution of other signaling pathways. nih.gov While the primary mechanism of Dilazep is linked to adenosine, some research suggests that neural activity-dependent astrocyte activity can regulate sleep-wake behavior independently of adenosine signaling, opening a hypothetical avenue for investigation. nih.gov

Identification of Research Gaps in the Molecular-Level Understanding of Dilazep Dihydrochloride (B599025) Monohydrate

Despite decades of use and study, significant gaps remain in the molecular-level understanding of Dilazep's interactions and mechanisms. A more profound comprehension at this level is crucial for optimizing its therapeutic use and for the design of next-generation nucleoside transport modulators.

A key area requiring further investigation is the precise structural basis of Dilazep's interaction with its primary targets, the equilibrative nucleoside transporters ENT1 and ENT2. nih.govnih.gov While it is known that Dilazep inhibits these transporters, the detailed molecular interactions, including the specific amino acid residues involved in binding and the conformational changes induced, are not fully elucidated. nih.gov Molecular dynamics simulations have begun to shed light on how one of the trimethoxyphenyl rings of Dilazep may occupy the orthosteric site of hENT1, but a high-resolution crystal structure of the Dilazep-ENT1 complex is needed for definitive understanding. nih.gov Such structural information, often obtained through techniques like X-ray crystallography, is fundamental for structure-based drug design. youtube.comnumberanalytics.comnih.gov

Furthermore, the molecular determinants of Dilazep's selectivity for ENT1 over ENT2 are not well understood. nih.gov Developing a clearer picture of the structural and chemical features that govern this selectivity is a significant research gap. Filling this gap could enable the design of more selective inhibitors, which would be valuable tools for dissecting the specific physiological roles of ENT1 and ENT2.

The molecular mechanisms underlying Dilazep's non-adenosine mediated effects also represent a major research gap. The discovery of its activity as a GATA2 inhibitor in prostate cancer, for instance, opens up a new field of inquiry into how Dilazep engages with this transcription factor at the molecular level. nih.gov Elucidating this and other potential non-adenosine pathways will be critical for a complete understanding of Dilazep's pharmacological profile.

Development of Advanced Preclinical Research Models for Enhanced Translational Potential

To better predict the clinical efficacy and to explore the full therapeutic potential of Dilazep, there is a growing need for advanced preclinical research models that more accurately recapitulate human physiology and disease states.

One promising area is the development and application of "organ-on-a-chip" technology. nih.govnih.govresearchgate.netyoutube.com These microfluidic devices, which contain living human cells in a 3D microenvironment, can mimic the structure and function of human organs. nih.govyoutube.com For Dilazep research, organ-on-a-chip models of the heart, kidney, brain, and even cancerous tumors could provide a more physiologically relevant platform to study its efficacy, transport, and potential toxicity compared to traditional 2D cell cultures. nih.govresearchgate.net

Another critical advancement is the use of humanized mouse models, particularly in the context of oncology and immunology. youtube.comselectscience.netnih.govyoutube.comresearchgate.net These are immunodeficient mice engrafted with human cells or tissues, creating an in vivo environment that can better model human-specific responses to drugs. nih.gov For instance, to further investigate the synergy between Dilazep and oncolytic viruses, humanized mouse models with engrafted human tumors and a functional human immune system would be invaluable. nih.govresearchgate.netnih.gov

These advanced models offer the potential to improve the translational relevance of preclinical research on Dilazep, bridging the gap between laboratory findings and clinical outcomes.

Comprehensive Comparative Pharmacological Analysis with Other Nucleoside Transport Modulators

A thorough understanding of Dilazep's pharmacological profile necessitates comprehensive comparative analyses with other nucleoside transport modulators. Such comparisons can highlight subtle but important differences in efficacy, selectivity, and mechanism of action.

The most common comparators for Dilazep are Dipyridamole (B1670753) and Draflazine, which are also non-selective ENT1 inhibitors. nih.govresearchgate.netresearchgate.net While all three drugs act as vasodilators by increasing extracellular adenosine, studies have begun to reveal differences in their binding kinetics and selectivity profiles. nih.govresearchgate.nettandfonline.com For example, research has been undertaken to develop a radioligand competition association assay to determine and compare the binding kinetics of these compounds for ENT1. nih.govresearchgate.net

A key area for comparative analysis is the selectivity for ENT1 versus ENT2. While Dilazep and its close analogues are potent ENT1 inhibitors, their activity against ENT2 is less pronounced. nih.gov In contrast, some analogues of other nucleoside transport inhibitors may exhibit different selectivity profiles. A systematic comparison of the structure-activity relationships of Dilazep, Dipyridamole, and Draflazine analogues could provide valuable insights for the design of more potent and selective inhibitors for either ENT1 or ENT2. nih.govnih.gov

The table below provides a summary of the pharmacological characteristics of Dilazep in comparison to other notable nucleoside transport modulators.

FeatureDilazepDipyridamoleDraflazine
Primary Target ENT1/ENT2 researchgate.netENT1/ENT2 researchgate.netENT1 researchgate.net
Selectivity Potent for ENT1, less so for ENT2 nih.govNon-selective nih.govPotent for ENT1 researchgate.net
Binding Kinetics Under investigation nih.govresearchgate.netUnder investigation nih.govresearchgate.netKinetic parameters studied nih.govresearchgate.net
Additional Mechanisms GATA2 inhibition nih.gov, potential Ca2+ antagonism unimelb.edu.auPhosphodiesterase inhibition nih.govCardioprotective agent researchgate.net
Therapeutic Use Vasodilator, cardioprotective patsnap.comwikipedia.orgVasodilator, antiplatelet nih.govCardioprotective researchgate.net

Conclusion and Future Academic Perspectives

Synthesis of Current Academic Understanding of Dilazep (B1670637) Dihydrochloride (B599025) Monohydrate

Dilazep dihydrochloride monohydrate is a non-nucleoside inhibitor of equilibrative nucleoside transporters (ENTs), with a more pronounced inhibitory effect on ENT1 than ENT2. nih.gov This preferential inhibition is a cornerstone of its pharmacological profile. Chemically, it is identified as 1,4-bis[3-(3,4,5-Trimethoxybenzoyloxy)propyl]homopiperazine dihydrochloride, a structure that has been the subject of synthetic and analogue development studies. nih.gov

The mechanism of action of Dilazep is primarily attributed to its ability to block the uptake of adenosine (B11128) into cells, thereby increasing the extracellular concentration of this endogenous nucleoside. nih.govnih.gov This leads to the potentiation of adenosine-mediated physiological effects, such as vasodilation. ijpsjournal.com Research has demonstrated that the vasodilatory effect of Dilazep is indeed mediated through adenosine receptors. ijpsjournal.com Beyond its cardiovascular effects, Dilazep has been shown to inhibit the proliferation of rat mesangial cells in vitro by arresting the cell cycle at the G1 phase, suggesting a potential role in modulating cell growth and proliferation. pnas.org

Recent structural biology advancements have provided a more granular understanding of Dilazep's interaction with hENT1. nih.gov Molecular dynamics simulations suggest that Dilazep exerts its inhibitory function through a combination of competitive binding at the adenosine binding site and allosteric regulation. nih.gov One of the trimethoxyphenyl rings of Dilazep appears to occupy the orthosteric site, while the other interacts with an opportunistic pocket, thereby preventing the conformational changes necessary for nucleoside transport. researchgate.net

The synthesis of Dilazep analogues has been a key area of research, aimed at elucidating the structure-activity relationships (SAR) for ENT1 and ENT2 inhibition. Studies involving the modification of the central diamine core, the alkyl chains, and the ester linkages have revealed that even minor structural changes can significantly impact potency and selectivity. nih.gov For instance, replacing the homopiperazine (B121016) ring with piperazine (B1678402) or altering the length of the alkyl chains can be done with little loss of ENT1 inhibitory activity. nih.gov

Table 1: Key Research Findings on this compound
Research AreaKey FindingReference(s)
Mechanism of Action Potent inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT1. nih.gov
Blocks adenosine uptake, leading to increased extracellular adenosine levels. nih.govnih.gov
Vasodilatory effects are mediated through adenosine receptors. ijpsjournal.com
Inhibits mesangial cell proliferation by causing G1 phase cell cycle arrest. pnas.org
Structural Biology Inhibits hENT1 through competitive and allosteric mechanisms. nih.govresearchgate.net
Analogue Synthesis Structure-activity relationship studies have explored modifications to the core structure to alter potency and selectivity for ENT1/ENT2. nih.gov

Identification of Key Research Challenges and Future Opportunities in Chemical Biology

The study of this compound presents several key research challenges and opens up numerous opportunities in the field of chemical biology.

A primary challenge lies in the development of highly selective inhibitors for ENT subtypes. While Dilazep shows a preference for ENT1, its activity against ENT2 and potential off-target effects, a phenomenon known as polypharmacology, can complicate the interpretation of experimental results and limit its utility as a precise chemical probe. nih.gov The design of analogues with greater selectivity for ENT1 or the development of novel inhibitors selective for ENT2 remain significant hurdles. Overcoming this challenge would provide the scientific community with invaluable tools to dissect the specific physiological and pathophysiological roles of each transporter.

A significant opportunity exists in leveraging Dilazep and its analogues as chemical tools to explore the broader biological functions of nucleoside transport. For example, their use in cancer research to modulate the uptake of nucleoside analogue drugs or to enhance the efficacy of oncolytic viruses presents a promising avenue. nih.gov The finding that ENT inhibitors can potentiate the activity of oncolytic herpes simplex I virus (oHSV1) highlights a novel therapeutic strategy that warrants further investigation. nih.gov

Furthermore, the polypharmacology of Dilazep, while a challenge, also presents an opportunity. nih.gov A comprehensive characterization of its full target profile could uncover novel mechanisms of action and potential therapeutic applications beyond its known effects on adenosine signaling. This requires the application of advanced chemoproteomics and systems biology approaches.

Directions for Fundamental Scientific Inquiry and Methodological Advancements

Future research on this compound should be directed towards both fundamental scientific questions and the development of advanced methodologies.

A crucial area of fundamental inquiry is the detailed elucidation of the molecular determinants of Dilazep's interaction with ENTs. High-resolution cryogenic electron microscopy (cryo-EM) structures of Dilazep and its analogues in complex with both ENT1 and ENT2 would provide invaluable insights for the rational design of next-generation inhibitors. nih.gov

Computational approaches, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, will be instrumental in this endeavor. nih.govresearchgate.netfrontiersin.orgsysrevpharm.org These methods can accelerate the design and virtual screening of novel Dilazep analogues with improved selectivity and pharmacokinetic properties. nih.govnih.gov The development of sophisticated computational models can help predict the binding kinetics and allosteric effects of these compounds, guiding synthetic efforts. researchgate.netnih.gov

Methodological advancements in high-throughput screening assays are needed to efficiently evaluate large libraries of Dilazep analogues. The development of cell-based assays that can simultaneously assess activity against multiple ENT subtypes would be particularly valuable. Furthermore, the creation of novel drug delivery systems, such as nanoparticles or targeted liposomes, could enhance the delivery of Dilazep and its analogues to specific tissues or cell types, thereby increasing their efficacy and reducing potential side effects. ijpsjournal.comyoutube.comnih.gov

Finally, exploring the potential of Dilazep and its more selective analogues in various disease models, beyond cardiovascular conditions, represents a significant direction for future research. Investigating their effects in the context of neurological disorders, inflammatory diseases, and cancer could unveil new therapeutic possibilities for this class of compounds.

Table 2: Future Research Directions and Methodological Advancements
CategoryDirection/AdvancementPotential Impact
Fundamental Inquiry Elucidation of high-resolution structures of Dilazep-ENT complexes.Inform rational design of selective inhibitors.
Comprehensive investigation of Dilazep's polypharmacology.Uncover novel mechanisms and therapeutic targets.
Exploration of Dilazep analogues in diverse disease models.Expand the potential therapeutic applications.
Methodological Advancements Development of advanced computational models for inhibitor design.Accelerate the discovery of next-generation compounds.
Creation of high-throughput screening assays for ENT selectivity.Enable efficient evaluation of large compound libraries.
Design of novel drug delivery systems for targeted delivery.Enhance therapeutic efficacy and reduce side effects.

Q & A

Q. What is the mechanism of action of dilazep dihydrochloride monohydrate in modulating adenosine uptake, and how can this be experimentally validated?

this compound inhibits adenosine uptake by blocking nucleoside transporters, thereby enhancing extracellular adenosine levels. To validate this mechanism, researchers can:

  • Use in vitro models (e.g., cultured endothelial cells or platelets) to measure adenosine uptake via radiolabeled adenosine (³H-adenosine) in the presence/absence of dilazep .
  • Perform adenosine receptor binding assays to confirm enhanced adenosine signaling (e.g., A2A receptor activation) using competitive antagonists like ZM241385 .
  • Analyze platelet aggregation assays to correlate adenosine-mediated inhibition with dilazep treatment .

Q. What standardized analytical methods are recommended for quantifying this compound purity in research settings?

High-performance liquid chromatography (HPLC) is the gold standard. Key parameters include:

  • Column : C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).
  • Mobile phase : Acetonitrile:phosphate buffer (pH 3.0) in a gradient elution .
  • Detection : UV absorbance at 263 nm, optimized for dilazep’s chromophores .
  • Validation : Ensure linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (98–102% recovery) per ICH guidelines .

Q. How does the solubility profile of this compound influence its experimental applications?

Dilazep is freely soluble in acetic acid and chloroform, soluble in water, and poorly soluble in ethanol. Researchers should:

  • Use aqueous buffers (pH 6–7) for in vivo studies (e.g., coronary vasodilation models) .
  • Employ organic solvents (e.g., chloroform) for stability testing or formulation development, noting potential solvent interference in biological assays .

Q. What are the primary clinical applications of this compound in preclinical studies?

Key applications include:

  • Cerebral/coronary vasodilation : Measure blood flow via Doppler ultrasonography in rodent models .
  • Diabetic nephropathy : Assess urinary albumin excretion in streptozotocin-induced diabetic rats over 8–12 weeks .
  • Ischemia-reperfusion injury : Use Langendorff-perfused hearts to quantify reduced infarct size with dilazep pretreatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound in platelet aggregation studies?

Discrepancies may arise from adenosine concentration thresholds or transporter isoform specificity. Strategies include:

  • Dose-response profiling : Test dilazep across 0.1–100 µM to identify biphasic effects .
  • Isoform-specific knockdown : Use siRNA targeting ENT1/ENT2 transporters in platelets to isolate dilazep’s target .
  • Meta-analysis : Pool data from studies like Maruhama et al. (1985) and Koide et al. (1995) to assess heterogeneity in diabetic nephropathy models .

Q. What experimental designs are optimal for evaluating dilazep’s stability under varying storage conditions?

Follow a forced degradation protocol :

  • Thermal stress : Incubate at 40°C/75% RH for 1 month; monitor degradation via HPLC peak area changes .
  • Photostability : Expose to UV light (ICH Q1B) and quantify photodegradants (e.g., 3,4,5-trimethoxybenzoic acid) .
  • pH-dependent hydrolysis : Test in buffers (pH 1–9) to identify instability in acidic/alkaline conditions .

Q. How can pharmacokinetic (PK) challenges of this compound in disease models be addressed?

Dilazep’s short half-life and tissue distribution variability require:

  • Radiolabeled tracers : Use ¹⁴C-dilazep to track absorption/metabolism in coronary ligation models .
  • Microdialysis : Measure free adenosine levels in interstitial fluid (e.g., rat brain) post-administration .
  • LC-MS/MS quantification : Develop a validated method with LOD < 1 ng/mL for plasma/tissue samples .

Q. What strategies enhance the specificity of this compound in studies involving adenosine receptor crosstalk?

To isolate dilazep’s effects from off-target receptor activation:

  • Combine with A2A receptor knockout models to assess vasodilation dependency .
  • Use adenosine deaminase inhibitors (e.g., EHNA) to amplify endogenous adenosine without transporter inhibition .
  • Perform isobolographic analysis to quantify synergism with other vasodilators (e.g., dipyridamole) .

Methodological Notes

  • Contradictory data : Cross-validate findings using orthogonal assays (e.g., spectrophotometry vs. HPLC) .
  • Ethical compliance : Adhere to institutional guidelines for in vivo models, particularly in ischemia studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.